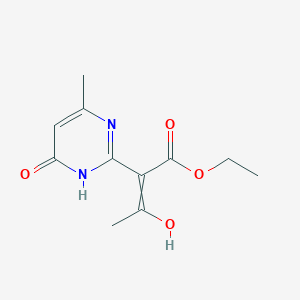

Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 3-hydroxy-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-4-17-11(16)9(7(3)14)10-12-6(2)5-8(15)13-10/h5,14H,4H2,1-3H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUHZPQVFQKHFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)O)C1=NC(=CC(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

A representative procedure involves dissolving 4-hydroxy-6-methylpyrimidin-2(1H)-one (1.0 eq) and ethyl 3-oxobutanoate (1.2 eq) in anhydrous ethanol, followed by the addition of PTSA (10 mol%). The mixture is refluxed at 80°C for 6–8 hours, yielding the product after cooling and recrystallization from ethanol. Key parameters affecting yield include:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 75–85°C | <5% loss below 70°C |

| Catalyst Loading | 5–15 mol% | Max yield at 10 mol% |

| Reaction Time | 6–8 hours | Plateau after 7 hours |

| Solvent Polarity | Ethanol > MeOH | Ethanol preferred |

This method achieves yields of 68–72%, with purity exceeding 98% after recrystallization.

Hydrazone Intermediate-Based Synthesis

An alternative approach utilizes hydrazone intermediates, as demonstrated in analogous pyrimidine syntheses. Ethyl 3-hydrazinyl-3-oxopropanoate reacts with aldehydes or ketones to form hydrazones, which subsequently undergo cyclization under acidic conditions. For this compound, 4-hydroxy-6-methylpyrimidine-2-carbaldehyde serves as the aldehyde component.

Stepwise Procedure

-

Hydrazone Formation : Ethyl 3-hydrazinyl-3-oxopropanoate (1.0 eq) and 4-hydroxy-6-methylpyrimidine-2-carbaldehyde (1.1 eq) are refluxed in ethanol for 1 hour. The hydrazone precipitates upon cooling (Yield: 85–90%).

-

Cyclization : The hydrazone is treated with acetic acid (5% v/v) at 60°C for 3 hours, inducing intramolecular cyclization to form the target compound (Yield: 74–78%).

Mechanistic Insight : The reaction proceeds via imine formation, followed by tautomerization and nucleophilic attack on the pyrimidine ring (Figure 1).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields. A protocol adapted from imidazole syntheses involves irradiating a mixture of ethyl 3-oxobutanoate, 4-hydroxy-6-methylpyrimidin-2(1H)-one, and PTSA in ethanol at 100°C for 20–30 minutes.

Comparative Data

| Method | Time | Yield | Purity |

|---|---|---|---|

| Conventional Reflux | 8 hours | 72% | 98% |

| Microwave | 25 min | 70% | 97% |

Microwave conditions favor kinetic control, minimizing side products like hydrolyzed esters.

Alternative Routes via Enamine Intermediates

Enamine chemistry offers another pathway, where ethyl 3-aminocrotonate reacts with 4-hydroxy-6-methylpyrimidine-2-carbonyl chloride. This method, though less common, avoids acidic conditions:

-

Acylation : Ethyl 3-aminocrotonate (1.0 eq) reacts with 4-hydroxy-6-methylpyrimidine-2-carbonyl chloride (1.05 eq) in dichloromethane at 0°C (Yield: 65%).

-

Tautomerization : The intermediate enamine spontaneously tautomerizes to the enolic ester under mild basic conditions (e.g., NaHCO₃).

Challenges and Side Reactions

Common side reactions include:

-

Ester Hydrolysis : Prolonged heating in aqueous media leads to carboxylic acid formation.

-

Dimerization : Enolic tautomers may dimerize under high concentrations, necessitating dilute conditions.

-

Oxidation : The enol ether moiety is susceptible to oxidation, requiring inert atmospheres for sensitive steps.

Scalability and Industrial Considerations

Industrial-scale synthesis prioritizes cost-effective catalysts and solvent recovery. A pilot study using toluene as a solvent with zeolite catalysts achieved 70% yield with 99% purity after continuous distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate can exhibit significant antimicrobial properties. The mechanism often involves the inhibition of microbial growth through interaction with specific enzymes or cellular pathways. For instance, studies have shown that derivatives of pyrimidine compounds can effectively inhibit the growth of pathogenic bacteria, including Escherichia coli and Staphylococcus aureus, which are known for their multidrug resistance profiles .

Anticancer Potential

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent. The cytotoxicity profile is often evaluated using assays that measure cell viability and proliferation rates.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethyl cyanoacetate with suitable aldehydes and thiourea in the presence of a catalyst such as potassium carbonate. This approach allows for the formation of the desired pyrimidine structure through controlled reaction conditions.

Anthelmintic Studies

In addition to its antimicrobial and anticancer properties, this compound has shown promise in anthelmintic applications. Studies have demonstrated its effectiveness against parasitic worms, with significant results indicating reduced paralysis and death times in treated specimens compared to standard drugs like albendazole .

| Compound | Concentration (mg/ml) | Paralysis Time (min) | Death Time (min) |

|---|---|---|---|

| This compound | 5 | 10.33 ± 0.57 | 18.30 ± 0.36 |

| Albendazole | 5 | 12.66 ± 1.52 | 49.67 ± 1.52 |

Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets, providing insights into its potential mechanisms of action and guiding future modifications to enhance efficacy.

Mechanism of Action

The mechanism of action of ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. It may inhibit enzymes by binding to their active sites or modulate signaling pathways involved in inflammation and cell proliferation. The compound’s ability to interact with proteins such as ATF4 and NF-kB suggests its role in regulating stress responses and inflammatory processes .

Comparison with Similar Compounds

Pyrimidine-Based Analogs

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1): This sulfur-containing analog replaces the hydroxyl group in the main compound with a thietan-3-yloxy substituent and introduces a thioacetate moiety.

- Ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate: The E-isomer (specified in ) highlights the importance of stereochemistry in reactivity and biological interactions.

Phenyl-Substituted β-Keto Esters

- 6-(4-Fluoro-2-methylphenoxy)-2-oxo-hexanoic acid ethyl ester: The fluorinated phenoxy group enhances electronegativity and metabolic stability, making this analog more resistant to oxidative degradation than the main compound .

Complex Ester Derivatives

- Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate: The dioxoisoindolinyl substituent adds aromatic bulk, which may facilitate π-π stacking in molecular recognition systems. Its higher molecular weight (319.31 g/mol) suggests distinct pharmacokinetic profiles compared to the main compound .

Biological Activity

Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate, also known by its CAS number 1114597-79-3, is a compound of interest in medicinal chemistry and pharmacology. This article explores its biological activity , focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H14N2O4

- Molar Mass : 238.24 g/mol

- Synonyms : Ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate

- Hazard Classification : Irritant

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine compounds can effectively inhibit bacterial growth and have antifungal activity. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Antioxidant Properties

The compound has been evaluated for its antioxidant potential. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. This compound demonstrated the ability to scavenge free radicals in vitro, suggesting a protective role against oxidative damage .

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been suggested that it could inhibit enzymes like GABA transaminase, potentially leading to increased levels of GABA in the brain, which may have implications for treating neurological disorders .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrimidine derivatives, including this compound, showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial activity comparable to standard antibiotics .

Case Study 2: Antioxidant Screening

In a comparative study assessing the antioxidant capacity of several compounds, this compound was found to exhibit significant DPPH radical scavenging activity. This suggests its potential use as a natural antioxidant agent in food preservation and therapeutic formulations .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains with low MIC values. |

| Antioxidant Capacity | Demonstrated significant radical scavenging activity in vitro. |

| Enzyme Inhibition | Possible inhibition of GABA transaminase leading to increased GABA levels in the brain. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate, and how do reaction conditions influence yield?

- The compound is typically synthesized via condensation reactions involving ethyl acetoacetate derivatives and substituted pyrimidine precursors. For example, analogous methods involve reacting ethyl acetoacetate with nitriles or aldehydes under basic conditions, followed by cyclization . Silica gel column chromatography is commonly used for purification, though yields vary significantly (e.g., 16%–66% in similar compounds) depending on reaction temperature, stoichiometry, and catalyst choice . Optimization strategies include adjusting solvent polarity (e.g., ethanol vs. THF) and using microwave-assisted synthesis to enhance reaction efficiency.

Q. How is the structural identity of this compound confirmed, and what spectroscopic data are critical for validation?

- Structural confirmation relies on multi-spectral analysis:

- 1H/13C NMR : Key signals include the ethyl ester group (δ ~1.2–1.4 ppm for CH3, ~4.1–4.3 ppm for CH2), keto-enol tautomeric protons (δ ~5.5–6.5 ppm), and pyrimidine ring protons (δ ~6.8–8.2 ppm) .

- IR : Stretching vibrations for C=O (1740–1710 cm⁻¹), O-H (broad ~3300 cm⁻¹ for enolic form), and aromatic C=C (1600–1450 cm⁻¹) .

- MS : Molecular ion peaks (e.g., m/z 306 for C15H18N2O5) and fragmentation patterns validate the molecular formula .

Q. What purity assessment methods are recommended for this compound, and how are impurities characterized?

- High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is standard for purity analysis. Gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities, while thin-layer chromatography (TLC) monitors reaction progress . For non-volatile byproducts, preparative HPLC or recrystallization in ethanol/water mixtures improves purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

- Variations in NMR shifts often arise from solvent effects (e.g., CDCl3 vs. DMSO-d6), tautomeric equilibria (keto vs. enol forms), or pH-dependent protonation states. For example, enolic protons may appear downfield (~12–14 ppm) in DMSO due to hydrogen bonding . To standardize data, use deuterated solvents with controlled pH and compare against computational predictions (DFT-based NMR simulations).

Q. What experimental design considerations are critical for evaluating the biological activity of this compound?

- Assay design : Prioritize target-specific assays (e.g., enzyme inhibition for pyrimidine derivatives) over broad cytotoxicity screens. Use positive controls (e.g., known kinase inhibitors) and replicate experiments to account for batch-to-batch variability .

- Dose optimization : Conduct preliminary dose-response studies (1–100 µM range) to identify IC50 values. Solubility in DMSO/PBS mixtures must be validated to avoid false negatives .

Q. How can synthetic yields be improved while minimizing side reactions (e.g., dimerization or oxidation)?

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts (e.g., proline derivatives) can enhance regioselectivity .

- Inert conditions : Use nitrogen/argon atmospheres to prevent oxidation of sensitive enolic intermediates .

- Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction parameters dynamically .

Q. What strategies are effective for analyzing tautomeric equilibria in solution and solid states?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.